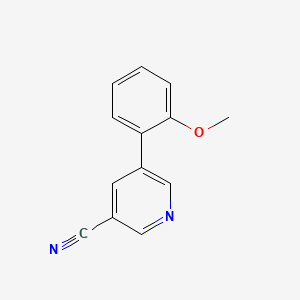

5-(2-Methoxyphenyl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Methoxyphenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitrile derivatives These compounds are characterized by the presence of a nitrile group attached to a pyridine ring The specific structure of this compound includes a methoxyphenyl group attached to the fifth position of the nicotinonitrile core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)nicotinonitrile can be achieved through several methods. One common approach involves the Dimroth rearrangement of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This method provides a convenient route to obtain nicotinonitrile derivatives in fair to good yields.

Another method involves the condensation of α,β-unsaturated ketones with malononitrile in the presence of ammonium acetate . This reaction typically requires heating and can be carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Primary amines.

Substitution: Substituted aromatic compounds with various functional groups.

Aplicaciones Científicas De Investigación

5-(2-Methoxyphenyl)nicotinonitrile has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

Materials Science: The compound’s photophysical properties make it useful in the development of fluorescent materials and optical sensors.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mecanismo De Acción

The mechanism of action of 5-(2-Methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target. For example, in anticancer research, it may inhibit kinases or other proteins involved in cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

Nicotinonitrile: The parent compound without the methoxyphenyl group.

2-Aminonicotinonitrile: A derivative with an amino group at the second position.

4-Methoxyphenyl nicotinonitrile: A derivative with a methoxyphenyl group at the fourth position.

Uniqueness

5-(2-Methoxyphenyl)nicotinonitrile is unique due to the specific positioning of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Actividad Biológica

5-(2-Methoxyphenyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxyphenyl group attached to a nicotinonitrile backbone. This structural configuration is essential for its biological activity and interaction with various molecular targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as kinases that play a role in cancer cell proliferation.

- Receptor Binding : It can bind to various biological receptors, modulating signaling pathways that are crucial for cell survival and growth.

The precise mechanisms depend on the target cells and conditions under which the compound is studied.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its potential to inhibit the growth of various cancer cell lines by interfering with critical signaling pathways associated with tumor growth. For instance, it has shown effectiveness against breast cancer cells through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant inhibitory effects against several bacterial strains, indicating its potential use as an antimicrobial agent in therapeutic applications .

Case Studies

- Anticancer Evaluation : In vitro studies have shown that this compound can reduce cell viability in breast cancer cell lines with IC50 values indicating effective cytotoxicity. The mechanism was linked to apoptosis and inhibition of cell cycle progression.

- Antimicrobial Testing : Testing against common pathogens revealed that the compound inhibited growth in Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| Nicotinonitrile | Lacks methoxyphenyl group | Limited activity |

| 2-Aminonicotinonitrile | Amino group at second position | Enhanced activity |

| 4-Methoxyphenyl nicotinonitrile | Methoxy group at fourth position | Varies based on substitution |

This table illustrates how structural variations influence biological activity, particularly in terms of binding affinity and selectivity for specific targets.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Pharmacophore Development : Molecular docking studies have identified critical interactions between the compound and target proteins, aiding in the design of more potent derivatives.

- Toxicity Profiles : Preliminary toxicity assessments suggest a favorable safety profile, making it a candidate for further development in drug formulation .

Propiedades

IUPAC Name |

5-(2-methoxyphenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-13-5-3-2-4-12(13)11-6-10(7-14)8-15-9-11/h2-6,8-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFQAGBSCKCLNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744950 |

Source

|

| Record name | 5-(2-Methoxyphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267959-36-3 |

Source

|

| Record name | 5-(2-Methoxyphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.